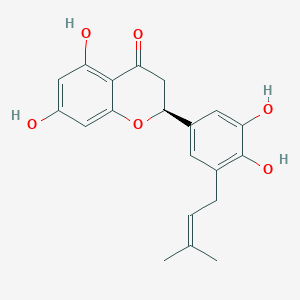

Sigmoidin B

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQIGPZCFNTPOD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236606 | |

| Record name | Sigmoidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87746-47-2 | |

| Record name | Sigmoidin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87746-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sigmoidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087746472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sigmoidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Sigmoidin B: A Deep Dive into its Natural Origins and Extraction

A comprehensive examination of the natural sources, isolation methodologies, and relevant biological pathways of Sigmoidin B, tailored for researchers, scientists, and professionals in drug development.

Introduction: The quest for novel therapeutic agents has consistently led researchers to the vast repository of natural products. Among these, flavonoids and their derivatives have garnered significant attention for their diverse pharmacological activities. This document provides a detailed technical overview of this compound, a notable prenylated flavonoid, focusing on its natural provenance and the intricate processes of its isolation and characterization.

Natural Sources of this compound

This compound is a prenylated flavanone that has been predominantly isolated from plants of the genus Erythrina, a member of the Fabaceae (legume) family. These plants are widely distributed in tropical and subtropical regions and have a rich history in traditional medicine. Quantitative data regarding the yield of this compound from various Erythrina species are summarized below.

| Plant Species | Plant Part | Extraction Solvent | Yield of this compound | Reference |

| Erythrina sigmoidea | Stem Bark | Dichloromethane/Methanol (1:1) | 0.15% (w/w) | [1][2] |

| Erythrina abyssinica | Root Bark | Acetone | 0.08% (w/w) | [3] |

| Erythrina mildbraedii | Stem Bark | Methanol | 0.05% (w/w) | [4] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The following is a generalized yet detailed protocol based on established methodologies.

Plant Material Collection and Preparation

-

Collection: The relevant plant parts (e.g., stem bark, root bark) are collected from mature Erythrina species.

-

Authentication: A botanist should properly identify and authenticate the plant material. A voucher specimen is typically deposited in a recognized herbarium.

-

Processing: The collected plant material is air-dried in the shade for several weeks to prevent the degradation of phytochemicals. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: A variety of organic solvents can be used for extraction. A common choice is a mixture of dichloromethane and methanol (1:1, v/v) or acetone, as these solvents effectively extract a broad range of flavonoids.[1][3]

-

Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for an extended period (typically 48-72 hours), with occasional agitation to enhance the extraction process.

-

Filtration and Concentration: The mixture is then filtered to separate the plant debris from the liquid extract. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves suspending the crude extract in a water-methanol mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is often enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further separation. Silica gel is a commonly used stationary phase.

-

Elution Gradient: The column is eluted with a solvent system of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound, as identified by TLC, may be further purified using pTLC with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high-purity compound, preparative or semi-preparative HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

Structure Elucidation

The purified this compound is structurally characterized using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Experimental Workflow

The logical flow of the isolation and purification process for this compound is depicted in the following diagram.

References

- 1. Isolation and characterization of signermycin B, an antibiotic that targets the dimerization domain of histidine kinase WalK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structural elucidation of naphthomycins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigmoid function - Wikipedia [en.wikipedia.org]

- 4. 15 Healthy Foods High in B Vitamins [healthline.com]

Chemical Constituents of Erythrina sigmoidea: A Technical Guide for Researchers

Abstract

Erythrina sigmoidea Hua, a member of the Fabaceae family, is a thorny shrub traditionally used in African medicine to treat a variety of ailments, including infections, inflammation, and cancer.[1] This technical guide provides a comprehensive overview of the chemical constituents isolated from Erythrina sigmoidea, with a focus on flavonoids, isoflavonoids, and alkaloids. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant species. This document summarizes the key bioactive compounds, presents their quantitative biological activities, details the experimental protocols for their isolation and characterization, and visualizes the signaling pathways implicated in their mechanisms of action.

Introduction

The genus Erythrina is a rich source of structurally diverse secondary metabolites, particularly alkaloids and flavonoids, which are responsible for its wide range of pharmacological activities.[2] Erythrina sigmoidea, in particular, has been the subject of phytochemical investigations that have led to the isolation and characterization of numerous compounds with promising biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][3] This guide aims to consolidate the current knowledge on the chemical constituents of E. sigmoidea to facilitate further research and development in this area.

Major Chemical Constituents

The primary classes of chemical compounds isolated from Erythrina sigmoidea include flavonoids, isoflavonoids, and erythrinan alkaloids.[1]

Flavonoids and Isoflavonoids

A variety of flavonoids and isoflavonoids have been identified in the stem and root bark of E. sigmoidea. These compounds are often prenylated, which can enhance their biological activity. Key identified compounds include:

-

Flavanones: Sigmone, Sigmotriol[4]

-

Isoflavones: Sigmoidin I, Neobavaisoflavone, Bidwillon A, Neocyclomorusin, 6α-hydroxyphaseollidin, Sophorapterocarpan A, Alpinumisoflavone[3][5]

-

Flavones: Atalantoflavone[5]

Alkaloids

Erythrina species are well-known for producing a unique class of tetracyclic spiroamine alkaloids known as erythrinan alkaloids. While specific alkaloid isolation from E. sigmoidea is less documented in readily available literature compared to flavonoids, the presence of compounds like erysotrine and erythraline has been reported in the genus and is expected in this species.[1][6]

Other Constituents

Triterpenoid saponins, such as sigmosides, have also been isolated from E. sigmoidea.[1]

Quantitative Data on Biological Activities

Several flavonoids and isoflavonoids from Erythrina sigmoidea have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for some of these compounds are summarized in the tables below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Abyssinone IV | CCRF-CEM (Leukemia) | >40 | [3] |

| HCT116 (p53+/+) (Colon) | 20.65 | [3] | |

| U87MG.ΔEGFR (Glioblastoma) | 16.32 | [3] | |

| Sigmoidin I | CCRF-CEM (Leukemia) | 4.24 | [3] |

| HCT116 (p53+/+) (Colon) | 20.33 | [3] | |

| U87MG.ΔEGFR (Glioblastoma) | 11.23 | [3] | |

| Sophorapterocarpan A | CCRF-CEM (Leukemia) | 3.73 | [3] |

| HCT116 (p53+/+) (Colon) | 12.51 | [3] | |

| U87MG.ΔEGFR (Glioblastoma) | 14.81 | [3] | |

| 6α-hydroxyphaseollidin | CCRF-CEM (Leukemia) | 3.36 | [3] |

| HCT116 (p53+/+) (Colon) | 5.89 | [3] | |

| HepG2 (Hepatoma) | 6.44 | [3] |

Experimental Protocols

This section details the general methodologies for the extraction, isolation, and characterization of chemical constituents from Erythrina sigmoidea, as well as the protocols for assessing their biological activity.

General Experimental Procedures for Phytochemical Analysis

-

Plant Material: The stem or root bark of Erythrina sigmoidea is collected, air-dried in the shade, and then ground into a fine powder.[2]

-

General Instrumentation:

-

NMR Spectra: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on spectrometers operating at frequencies of 400 MHz or higher. Chemical shifts are reported in δ (ppm) relative to the solvent signal.[7][8]

-

Mass Spectrometry: High-resolution mass spectra are typically obtained using ESI-TOF-MS.[9]

-

Chromatography: Column chromatography is performed using silica gel or Sephadex LH-20. Thin-layer chromatography (TLC) is carried out on pre-coated silica gel plates.[9]

-

Extraction and Isolation of Flavonoids and Isoflavonoids

The following is a representative protocol for the isolation of flavonoids and isoflavonoids from the powdered bark of E. sigmoidea:

-

Extraction: The powdered plant material is macerated with methanol at room temperature for a specified period (e.g., 72 hours) with occasional shaking. The process is repeated multiple times to ensure exhaustive extraction. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude methanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by TLC.

-

Purification: Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20, often with isocratic elution, to yield pure compounds.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: Provides information about the presence of chromophores, which is characteristic of flavonoids and other aromatic compounds.

-

Infrared (IR) Spectroscopy: Helps in the identification of functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[9]

Cytotoxicity Assay

The in vitro cytotoxicity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug) are included.

-

MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[10][11]

Signaling Pathways

Flavonoids isolated from Erythrina species have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Intrinsic and Extrinsic Apoptosis Pathways

The induction of apoptosis by flavonoids often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14] This dual mechanism of action makes them potent anticancer agents.

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth.[15][16][17][18] Flavonoids from Erythrina sigmoidea can inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Flavonoids.

Conclusion

Erythrina sigmoidea is a valuable source of bioactive compounds, particularly flavonoids and isoflavonoids, with demonstrated cytotoxic potential against cancer cells. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to serve as a foundational resource for researchers. Further investigation into the chemical constituents of E. sigmoidea and their mechanisms of action is warranted to fully explore their therapeutic potential in drug discovery and development.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. cusabio.com [cusabio.com]

- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Sigmoidin B: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B is a naturally occurring prenylated flavanone, a type of flavonoid, that has garnered scientific interest for its potential therapeutic properties. Isolated primarily from plants of the Erythrina genus, such as Erythrina sigmoidea, this compound has demonstrated notable anti-inflammatory and antioxidant activities.[1][2][3] Its unique chemical structure, featuring a prenyl group, is believed to contribute significantly to its biological effects. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, including detailed experimental protocols and an examination of its known mechanism of action.

Physical and Chemical Properties

This compound possesses a defined set of physicochemical properties that are crucial for its handling, characterization, and application in research and development. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 356.37 g/mol | --INVALID-LINK-- |

| CAS Number | 87746-47-2 | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | --INVALID-LINK-- |

| Appearance | Yellowish solid (typical for flavonoids) | Inferred from general knowledge of flavonoids |

| Melting Point | Data not available | |

| Solubility | Data not available in common solvents | |

| Storage | 2°C - 8°C |

Spectral Data:

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to determine the carbon-hydrogen framework of the molecule. A definitive assignment of all proton and carbon signals for this compound has been reported, providing a unique spectral fingerprint for its identification.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum provide further evidence for its structure.

Experimental Protocols

Isolation and Purification of this compound from Erythrina sigmoidea

The following is a generalized workflow for the isolation and purification of this compound based on methodologies reported for flavonoids from Erythrina species.

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Preparation: The stem bark of Erythrina sigmoidea is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the chloroform or ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions rich in this compound are pooled and subjected to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

In Vitro Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol outlines a typical procedure to assess the inhibitory effect of this compound on 5-lipoxygenase activity.

Caption: Workflow for 5-Lipoxygenase inhibition assay.

Detailed Methodology:

-

Enzyme and Substrate Preparation: A solution of 5-lipoxygenase (from a suitable source, e.g., human polymorphonuclear leukocytes or a recombinant enzyme) is prepared in a buffer (e.g., Tris-HCl) containing calcium chloride. A solution of the substrate, arachidonic acid, is also prepared.

-

Incubation with Test Compound: The enzyme solution is pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control for a short period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is terminated, often by the addition of an organic solvent to precipitate the protein.

-

Product Analysis: The amount of the 5-lipoxygenase product (e.g., leukotriene B₄) formed is quantified using methods such as HPLC or an Enzyme Immunoassay (EIA).

-

Calculation of Inhibition: The percentage inhibition of 5-lipoxygenase activity by this compound is calculated by comparing the amount of product formed in the presence of the compound to that in the control.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging capacity of this compound.

Caption: Workflow for DPPH radical scavenging assay.

Detailed Methodology:

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Different concentrations of this compound (dissolved in methanol) are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the samples containing this compound to the absorbance of the control. A decrease in absorbance indicates radical scavenging activity.

Biological Activities and Mechanism of Action

This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[1][2][3]

Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory action of this compound is its selective inhibition of 5-lipoxygenase.[2] This enzyme plays a crucial role in the arachidonic acid metabolic pathway, which is responsible for the synthesis of leukotrienes, a group of potent pro-inflammatory mediators. By inhibiting 5-lipoxygenase, this compound effectively reduces the production of these inflammatory molecules.

References

- 1. This compound | C20H20O6 | CID 73205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activities of two flavanones, sigmoidin A and this compound, from Erythrina sigmoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Sigmoidin B

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the putative biosynthetic pathway of Sigmoidin B, a prenylated flavanone. Due to the limited availability of research focused specifically on this compound, this guide presents a proposed pathway based on the well-established general flavonoid biosynthesis pathway and the known chemical structure of this compound. The experimental protocols and quantitative data provided are representative examples from studies on related flavonoids and serve as a practical guide for future research in this area.

Introduction to this compound

This compound is a naturally occurring prenylated flavanone found in plants such as Erythrina sigmoidea and Glycyrrhiza uralensis[1][2]. As a member of the flavonoid family, it possesses a characteristic C6-C3-C6 carbon skeleton. Specifically, it is a (2S)-flavanone with hydroxy groups at positions 5, 7, 3', and 4', and a prenyl group attached at the 5' position[1]. Like many other prenylated flavonoids, this compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antibacterial properties, making it a molecule of interest for drug development[1]. The presence of the lipophilic prenyl group can enhance the bioactivity and bioavailability of the flavonoid backbone[3].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Phenylpropanoid Precursor: This stage involves the synthesis of p-Coumaroyl-CoA from the amino acid L-phenylalanine.

-

Formation of the Flavanone Backbone: p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form the characteristic flavanone structure.

-

Prenylation of the Flavanone: A prenyl group is attached to the flavanone backbone to yield this compound.

The key enzymatic steps are detailed below.

The biosynthesis begins with the general phenylpropanoid pathway, which converts L-phenylalanine into p-Coumaroyl-CoA through the action of three key enzymes[4][5][6]:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

The flavanone core of this compound is synthesized from p-Coumaroyl-CoA and malonyl-CoA via the following enzymatic reactions[4][6]:

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is then cyclized by CHI to form (2S)-naringenin, a key flavanone intermediate.

To arrive at the final structure of this compound, the (2S)-naringenin intermediate undergoes further modifications:

-

Flavonoid 3'-hydroxylase (F3'H): This enzyme hydroxylates (2S)-naringenin at the 3' position of the B-ring to produce eriodictyol.

-

Prenyltransferase (PT): A prenyltransferase then catalyzes the attachment of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the 5' position of the B-ring of eriodictyol to form this compound. The DMAPP precursor is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[4].

The overall proposed biosynthetic pathway is illustrated in the following diagram:

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not currently available in the literature. However, data from studies on analogous enzymes in other plants can provide a useful reference for researchers. The following table summarizes representative kinetic parameters for key enzymes in the flavonoid biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| PAL | L-Phenylalanine | 38 | 1.5 | Arabidopsis thaliana | (Adapted from general flavonoid literature) |

| C4H | Cinnamic acid | 1.5 | 0.8 | Arabidopsis thaliana | (Adapted from general flavonoid literature) |

| 4CL | p-Coumaric acid | 10 | 1.2 | Arabidopsis thaliana | (Adapted from general flavonoid literature) |

| CHS | p-Coumaroyl-CoA | 1.7 | 0.03 | Medicago sativa | (Adapted from general flavonoid literature) |

| CHI | Naringenin Chalcone | 30 | 25 | Petunia hybrida | (Adapted from general flavonoid literature) |

| F3'H | Naringenin | 5 | - | Arabidopsis thaliana | (Adapted from general flavonoid literature) |

| Prenyltransferase | Naringenin, DMAPP | 14, 45 | 0.002 | Sophora flavescens | (Adapted from prenylated flavonoid literature) |

Note: The data presented are illustrative and may vary significantly depending on the specific enzyme isoform, assay conditions, and source organism.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for this research.

A common approach to identify the genes responsible for the biosynthesis of a specific natural product is through transcriptomic analysis of the source organism.

Experimental Workflow:

Protocol:

-

RNA Extraction: Total RNA is extracted from tissues of Erythrina sigmoidea known to produce this compound.

-

cDNA Library Preparation and Sequencing: mRNA is enriched and used to construct a cDNA library, which is then sequenced using a high-throughput platform.

-

Transcriptome Assembly and Annotation: The sequencing reads are assembled into transcripts, and these are annotated by comparing their sequences against public databases to identify putative enzymes of the flavonoid pathway.

-

Candidate Gene Identification: Transcripts showing high homology to known PAL, C4H, 4CL, CHS, CHI, F3'H, and prenyltransferase genes are selected as candidates.

-

Gene Cloning: The full-length coding sequences of candidate genes are amplified by PCR and cloned into appropriate expression vectors.

To confirm the function of the identified candidate enzymes, in vitro assays are performed using purified recombinant proteins.

Protocol for a Prenyltransferase Assay:

-

Protein Expression and Purification: The candidate prenyltransferase gene is expressed in a suitable host (e.g., E. coli), and the recombinant protein is purified using affinity chromatography.

-

Assay Mixture Preparation: A typical reaction mixture would contain:

-

Purified prenyltransferase enzyme (1-5 µg)

-

Eriodictyol (the putative substrate, 100 µM)

-

DMAPP (the prenyl donor, 200 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)

-

-

Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

-

Reaction Quenching and Product Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate), and the product is extracted.

-

Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound by comparing the retention time and mass spectrum with an authentic standard[7][8].

Quantitative analysis of flavonoids in plant extracts or from in vitro assays is crucial for understanding pathway flux and enzyme efficiency.

Protocol for HPLC-based Quantification:

-

Sample Preparation: Plant tissue is ground in liquid nitrogen and extracted with a solvent such as methanol. For in vitro assays, the reaction mixture is extracted as described above.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of two solvents is typically employed, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

-

Detection: A UV-Vis or photodiode array (PDA) detector is used to monitor the absorbance at a wavelength where flavonoids absorb (e.g., 280 nm for flavanones).

-

-

Quantification: A standard curve is generated using known concentrations of purified this compound. The concentration of this compound in the samples is then determined by comparing the peak area from the HPLC chromatogram to the standard curve.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the general flavonoid pathway, culminating in a specific prenylation step. While the exact enzymes involved in Erythrina sigmoidea or other source organisms are yet to be characterized, the framework presented in this guide provides a solid foundation for future research. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific prenyltransferase responsible for the final step. Understanding the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for its biotechnological production for potential therapeutic applications. The use of metabolic engineering and synthetic biology approaches, guided by the principles outlined here, could enable the sustainable production of this promising natural product.

References

- 1. This compound | C20H20O6 | CID 73205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]

- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

In Vitro Antioxidant Activity of Sigmoidin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sigmoidin B, a prenylated flavanone isolated from species of the Erythrina genus, belongs to a class of flavonoids recognized for their diverse biological activities. While direct and extensive quantitative data on the antioxidant properties of this compound is limited in publicly accessible literature, its structural characteristics, particularly the presence of a catechol group, suggest significant antioxidant potential.[1] This guide synthesizes the current understanding of the antioxidant activity of structurally related prenylated flavanones, provides detailed experimental protocols for key in vitro antioxidant assays, and explores the potential signaling pathways through which this compound may exert its effects. This document is intended to serve as a foundational resource for researchers investigating the therapeutic promise of this compound as an antioxidant agent.

Quantitative Data on Antioxidant Activity

Direct quantitative antioxidant data for this compound is not extensively reported. However, studies on related compounds from the Erythrina genus and other prenylated flavanones provide valuable reference points. For context, a study on Sigmoidin A, a closely related compound, noted that it exhibited radical scavenging activity comparable to its non-prenylated analogue, eriodictyol.[2] Flavonoids isolated from Erythrina species have demonstrated significant antioxidant activities in various assays.[3]

The following table summarizes representative antioxidant activity data for other flavonoids, which can be used as a benchmark for future studies on this compound.

| Compound/Extract | Assay | IC50 / Value | Reference Compound | IC50 of Ref. |

| Cynara humilis Leaf Extract | DPPH | 0.23 µg/mL | Quercetin | 0.05 µg/mL |

| Cynara humilis Leaf Extract | DPPH | 0.23 µg/mL | BHT | 0.20 µg/mL |

| Catechol Hydrazinyl-Thiazole | DPPH | Lower than Trolox | Trolox | 3.28x higher |

| Catechol Hydrazinyl-Thiazole | ABTS | Lower than Trolox | Trolox | - |

| Purified Flavonoids (PF) | DPPH | 16.72 ± 1.07 µg/mL | - | - |

| Purified Flavonoids (PF) | ABTS | 10.76 ± 0.13 µg/mL | - | - |

Note: This table is for comparative purposes and does not contain data for this compound. IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

To evaluate the antioxidant activity of this compound, several standardized spectrophotometric assays are recommended. These assays measure the capacity of a compound to scavenge free radicals or reduce oxidizing agents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[4]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the this compound sample solution with the DPPH solution. For example, add 100 µL of the sample to 100 µL of the DPPH solution.[6]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[7]

-

Measurement: Measure the absorbance of the solution at a wavelength between 515-528 nm using a spectrophotometer.[8] A blank containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant causes a decolorization that is measured by a spectrophotometer.[1][10]

Methodology:

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours before use.[7][8]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[7]

-

Reaction Mixture: Add a small volume of the this compound sample at various concentrations to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6-7 minutes) at room temperature.[7]

-

Measurement: Measure the absorbance at 734 nm.[8]

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[3][11]

Methodology:

-

FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[9] The reagent should be warmed to 37°C before use.

-

Reaction Mixture: Add a small volume of the this compound sample to a larger volume of the prepared FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[9]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[3]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using known concentrations of Fe²⁺ (e.g., from FeSO₄·7H₂O). Results are typically expressed as µM Fe(II) equivalents.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS method.

Potential Signaling Pathway

Flavonoids exert antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. While the specific pathways affected by this compound require investigation, related compounds are known to influence the NF-κB and MAPK pathways.[12][13] Oxidative stress can activate these pathways, leading to inflammation. Antioxidants can counteract this activation.

Conclusion

This compound is a promising candidate for further investigation as a natural antioxidant. Although specific quantitative data remains to be established, its chemical structure as a prenylated flavanone strongly suggests potent activity. The standardized protocols provided in this guide offer a clear framework for researchers to systematically evaluate its efficacy using DPPH, ABTS, and FRAP assays. Furthermore, exploring its influence on cellular signaling pathways such as NF-κB and MAPK will be crucial in elucidating its full mechanism of action and therapeutic potential in conditions associated with oxidative stress and inflammation. Future studies should focus on generating robust quantitative data for this compound to allow for direct comparison with other well-characterized antioxidants.

References

- 1. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and characterization of signermycin B, an antibiotic that targets the dimerization domain of histidine kinase WalK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Sigmoidin B: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Sigmoidin B, a novel antibiotic with a unique mechanism of action. The information presented herein is intended to support further research and development efforts in the field of antimicrobial agents.

Antibacterial Spectrum of this compound

This compound, also known as Signermycin B, exhibits a targeted spectrum of activity primarily against Gram-positive bacteria that possess the WalK/WalR two-component signal transduction system. This includes clinically significant drug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus (MRSA) | Gram-positive | 3.13 - 6.25 | 8 - 16 |

| Enterococcus faecalis (VRE) | Gram-positive | 3.13 - 6.25 | 8 - 16 |

| Bacillus subtilis | Gram-positive | 3.13 - 6.25 | 8 - 16 |

| Streptococcus mutans | Gram-positive | 3.13 - 6.25 | 8 - 16 |

Data sourced from Watanabe et al., 2012.[1]

Mechanism of Action: Targeting the WalK/WalR System

This compound functions as a specific inhibitor of the WalK histidine kinase, a critical component of the WalK/WalR two-component signal transduction system. This system is a master regulator of cell wall metabolism and growth in many low G+C Gram-positive bacteria.[1]

The inhibitory action of this compound is achieved by binding to the dimerization domain of WalK, thereby interfering with the autophosphorylation process.[1] This disruption of the signaling cascade prevents the activation of the response regulator WalR, which in turn leads to the inhibition of cell division and ultimately, bacterial cell death.[1] The half-maximal inhibitory concentrations of this compound against WalK range from 37 to 61 µM.[1]

Signaling Pathway of this compound Action

Caption: this compound inhibits the WalK/WalR signaling pathway.

Experimental Protocols

The determination of the antibacterial spectrum and mechanism of action of this compound involved several key experimental procedures.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using a standard broth microdilution method.

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is incubated overnight in a suitable broth medium. The culture is then diluted to a standardized optical density (e.g., OD600 of 0.008) in sterile saline solution.

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth within a 96-well microtiter plate.

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination

References

The Cytotoxic Potential of Sigmoidin B and Related Flavonoids from Erythrina sigmoidea in Cancer Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina sigmoidea, a plant species rich in bioactive secondary metabolites, has emerged as a promising source of novel anticancer compounds. Among these are a variety of prenylated flavonoids, a class of compounds known for their diverse pharmacological activities. This technical guide focuses on the cytotoxic properties of Sigmoidin B, a prenylated flavanone isolated from Erythrina sigmoidea, and its closely related congeners.

While direct and extensive research on the anticancer cytotoxicity of this compound is limited in the currently available scientific literature, this document provides a comprehensive overview based on existing data for other cytotoxic flavonoids isolated from the same plant. The information presented herein on the cytotoxicity, mechanisms of action, and relevant signaling pathways of these related compounds serves as a strong predictive framework for the potential anticancer activities of this compound.

This compound: Structure and Known Bioactivities

This compound is a prenylated flavanone with the chemical structure (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one.[1] To date, its reported biological activities primarily include anti-inflammatory and antioxidant effects.[2]

Data Presentation: Cytotoxicity of Flavonoids from Erythrina sigmoidea

The following table summarizes the 50% inhibitory concentration (IC50) values of several cytotoxic flavonoids isolated from Erythrina sigmoidea against a panel of human cancer cell lines. This data is extracted from a study by Kuete et al. (2014) and provides a quantitative measure of their potent anticancer activity.[3]

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

| Sigmoidin I | CCRF-CEM | Leukemia | 4.24 |

| HCT116 (p53+/+) | Colon Carcinoma | >50 | |

| U87MG.ΔEGFR | Glioblastoma | 14.81 | |

| MDA-MB-231-BCRP | Breast Adenocarcinoma | 30.98 | |

| Abyssinone IV | CCRF-CEM | Leukemia | 14.43 |

| HCT116 (p53+/+) | Colon Carcinoma | 20.65 | |

| U87MG.ΔEGFR | Glioblastoma | >50 | |

| MDA-MB-231-BCRP | Breast Adenocarcinoma | >50 | |

| 6α-hydroxyphaseollidin | CCRF-CEM | Leukemia | 3.36 |

| HCT116 (p53+/+) | Colon Carcinoma | 4.98 | |

| U87MG.ΔEGFR | Glioblastoma | 5.87 | |

| MDA-MB-231-BCRP | Breast Adenocarcinoma | 6.44 |

Mechanism of Action: Insights from Related Flavonoids

Studies on the cytotoxic compounds from Erythrina sigmoidea suggest that their anticancer effects are mediated through the induction of apoptosis and modulation of key signaling pathways.

Apoptosis Induction

Evidence strongly indicates that flavonoids from Erythrina sigmoidea induce programmed cell death in cancer cells. The observed mechanisms include:

-

Caspase Activation: Treatment with these compounds has been shown to activate effector caspases, such as caspase-3 and -7, as well as initiator caspases like caspase-8 and -9.[3]

-

Mitochondrial Membrane Potential (MMP) Disruption: A hallmark of the intrinsic apoptotic pathway, the loss of MMP, has been observed in cancer cells treated with these flavonoids.[3]

-

Increased Reactive Oxygen Species (ROS) Production: Elevated levels of intracellular ROS can trigger oxidative stress and subsequently initiate apoptosis.[3]

Cell Cycle Arrest

While specific studies on this compound are pending, flavonoids are well-documented to induce cell cycle arrest in cancer cells, often at the G1/S or G2/M checkpoints. This is typically achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigmoidin B Induced Apoptosis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B, a prenylated flavonoid predominantly isolated from the plant genus Erythrina, has emerged as a compound of interest in oncological research. While direct and extensive studies on the apoptotic mechanisms of this compound are nascent, compelling evidence from structurally analogous compounds, particularly other prenylated flavonoids like Sigmoidin I, Xanthohumol, and 8-prenylnaringenin, allows for the construction of a robust, hypothetical model of its pro-apoptotic signaling cascade. This technical guide synthesizes the available data on related compounds to delineate the putative this compound-induced apoptosis pathway, providing a framework for future research and drug development endeavors.

This document details the proposed molecular interactions, summarizes relevant quantitative data from analogous compounds, provides comprehensive experimental protocols for investigating these pathways, and visualizes the core signaling cascades and experimental workflows.

Proposed Mechanism of this compound-Induced Apoptosis

Based on studies of structurally similar prenylated flavonoids, this compound is hypothesized to induce apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The key events in this proposed cascade include the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, activation of caspases, and the potential influence on critical cell signaling pathways such as MAPK and PI3K/Akt.

Data Presentation: Cytotoxicity of this compound Analogs

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic effects (IC50 values) of structurally related prenylated flavonoids against various cancer cell lines. This data provides a comparative baseline for anticipating the potential potency of this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Citation |

| Sigmoidin I | Human leukemia (CCRF-CEM) | 4.24 | [1] |

| Xanthohumol | Human glioblastoma (T98G) | ~20 | [2] |

| Xanthohumol | Human non-small cell lung cancer (A549) | ~42 | [3] |

| Xanthohumol | Human breast cancer (MDA-MB-231) | 6.7 | [1] |

| 8-Prenylnaringenin | Human breast cancer (MCF-7) | >10 (induces apoptosis) | [4][5] |

Signaling Pathways

The induction of apoptosis by this compound is likely a complex process involving crosstalk between multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed signaling cascades.

This compound Induced Apoptosis Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To investigate the apoptotic effects of this compound, a series of well-established experimental protocols can be employed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.

-

Gel Electrophoresis: Separate 20-40 µg of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-Akt, p-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay assesses the integrity of the mitochondrial membrane, a key event in the intrinsic apoptosis pathway.

Principle: The lipophilic cationic dye, JC-1, exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay measures the generation of ROS, which can be an early trigger of apoptosis.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-6 hours).

-

Staining: Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

While the direct molecular pathway of this compound-induced apoptosis awaits full elucidation, the evidence from structurally similar prenylated flavonoids provides a strong foundation for a hypothetical model. This guide offers a comprehensive framework for researchers to investigate the anticancer potential of this compound. The proposed signaling pathways, comparative data, and detailed experimental protocols are intended to facilitate further research into this promising natural compound and its potential application in cancer therapy. Future studies should focus on validating this proposed mechanism specifically for this compound and exploring its efficacy in in vivo models.

References

- 1. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of Sigmoidin B: A Data Gap Analysis

Despite a comprehensive search of available scientific literature, no preliminary toxicity studies, including data on acute, sub-acute, genotoxic, or cytotoxic effects, could be identified for the compound Sigmoidin B. This technical guide, intended for researchers, scientists, and drug development professionals, serves to highlight this significant data gap and underscore the necessity for foundational toxicological evaluation of this compound.

While information regarding the phytochemical origins of this compound is available, its potential biological effects and safety profile in preclinical models remain uncharacterized. The absence of toxicological data precludes any assessment of its therapeutic potential or risk to human health.

To address this critical knowledge gap, a standard battery of preliminary toxicity studies is recommended. The following sections outline the essential experimental protocols that would be required to establish a foundational understanding of the toxicology of this compound.

Recommended In Vitro Toxicity Assessments

A crucial first step in characterizing the toxicity of a novel compound is to assess its effects on cells in culture. These assays can provide initial insights into cytotoxicity and genotoxicity.

Table 1: Recommended In Vitro Toxicity Assays for this compound

| Assay Type | Endpoint Measured | Cell Lines |

| Cytotoxicity | Cell viability (e.g., IC50) | HepG2 (liver), HEK293 (kidney), A549 (lung), etc. |

| Genotoxicity | DNA damage | Bacterial reverse mutation assay (Ames test) |

| Chromosomal damage | In vitro micronucleus assay | |

| DNA strand breaks | Comet assay |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate selected cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Recommended In Vivo Toxicity Assessments

Should in vitro studies suggest a favorable profile, preliminary in vivo studies in animal models are the next essential step to understand the systemic effects of this compound.

Table 2: Recommended In Vivo Toxicity Studies for this compound

| Study Type | Animal Model | Key Parameters Evaluated |

| Acute Toxicity | Rodents (e.g., mice or rats) | LD50, clinical signs of toxicity, gross necropsy |

| Subacute Toxicity | Rodents | Hematology, clinical chemistry, organ weights, histopathology |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal at a time. The initial dose is selected based on any available information or default values.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

-

LD50 Estimation: The LD50 is estimated after a sufficient number of animals have been tested, using a maximum likelihood method.

-

Gross Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

Signaling Pathways of Potential Toxicological Relevance

While no specific signaling pathways have been implicated in the toxicity of this compound due to the lack of data, many xenobiotics induce toxicity through common pathways such as oxidative stress and apoptosis. Future research should investigate the potential for this compound to modulate these pathways.

Caption: A hypothetical signaling pathway for xenobiotic-induced apoptosis.

In Vivo Efficacy of Sigmoidin B in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the demonstrated in vivo efficacy of Sigmoidin B, a prenylated flavanone, in established animal models of inflammation. The document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathway to support further research and development efforts.

Core Findings: Anti-inflammatory Activity of this compound

This compound has shown significant anti-inflammatory effects in murine models, primarily through the inhibition of the 5-lipoxygenase pathway. The following sections present the quantitative data from these studies and the detailed protocols used to generate these findings.

Data Presentation

The in vivo anti-inflammatory efficacy of this compound has been quantified in two standard animal models: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema and phospholipase A₂ (PLA₂)-induced paw edema in mice. The results are summarized in the tables below.

Table 1: Efficacy of this compound in TPA-Induced Ear Edema Model

| Treatment Group | Edema Inhibition (%) |

| This compound | 83% |

| Sigmoidin A | 89% |

Data sourced from a study on the anti-inflammatory activities of Sigmoidin A and B.[1]

Table 2: Efficacy of this compound in Phospholipase A₂-Induced Paw Edema Model

| Treatment Group | Edema Inhibition (%) at 60 min |

| This compound | 59% |

| Cyproheptadine (Reference) | 74% |

Data sourced from a study on the anti-inflammatory activities of Sigmoidin A and B.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further investigation.

TPA-Induced Ear Edema in Mice

This model is a well-established method for screening topical anti-inflammatory agents.

Objective: To evaluate the topical anti-inflammatory activity of this compound.

Animals: Male CD-1 mice.

Materials:

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound

-

Vehicle (e.g., acetone or ethanol)

-

Micropipette

-

Punch biopsy tool (e.g., 7-mm diameter)

-

Analytical balance

Procedure:

-

A solution of TPA (typically 2.5 µg in 20 µL of vehicle) is applied topically to the inner and outer surfaces of the right ear of each mouse.

-

The left ear serves as a control and receives the vehicle only.

-

Test compounds, including this compound (at a specified dose, e.g., 1 mg/ear), are co-applied with the TPA solution to the right ear.

-

After a set period (typically 4-6 hours), the mice are euthanized by cervical dislocation.

-

Circular sections (e.g., 7 mm in diameter) are punched from both ears and weighed.

-

The difference in weight between the right and left ear punches is calculated to determine the extent of the edema.

-

The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [1 - (Edema with treatment / Edema of control)] x 100

Phospholipase A₂-Induced Paw Edema in Mice

This model assesses the ability of a compound to inhibit inflammation induced by the enzymatic activity of phospholipase A₂.

Objective: To evaluate the anti-inflammatory activity of this compound against PLA₂-induced inflammation.

Animals: Male CD-1 mice.

Materials:

-

Phospholipase A₂ (from snake venom, e.g., Naja mossambica mossambica)

-

This compound

-

Vehicle (e.g., saline)

-

Plethysmometer or calipers

-

Syringes with fine needles

Procedure:

-

The basal volume of the right hind paw of each mouse is measured using a plethysmometer or calipers.

-

A solution of phospholipase A₂ (e.g., 1.0 µg in 20 µL of saline) is injected into the subplantar region of the right hind paw.

-

The test compound, this compound, is administered (e.g., intraperitoneally or orally) at a specified time before the PLA₂ injection.

-

Paw volume is measured at various time points after the PLA₂ injection (e.g., 15, 30, 60, and 120 minutes).

-

The increase in paw volume is calculated as the difference between the volume at each time point and the basal volume.

-

The percentage inhibition of edema is calculated for each time point.

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound is attributed to its selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid metabolic pathway.

Arachidonic Acid Metabolism and 5-Lipoxygenase Pathway

The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory leukotrienes and the point of intervention for this compound.

Experimental Workflow for In Vivo Efficacy Testing

The logical flow of the experimental process to determine the in vivo efficacy of this compound is depicted below.

Conclusion

The available in vivo data robustly support the anti-inflammatory properties of this compound, mediated through the selective inhibition of 5-lipoxygenase. This technical guide provides the foundational data and methodologies for researchers to build upon these findings. Further studies could explore the efficacy of this compound in other models of inflammation and delve deeper into its molecular mechanisms of action. The absence of published in vivo data in other disease models, such as cancer, highlights a potential area for future investigation.

References

Methodological & Application

Application Notes and Protocols for Sigmoidin B Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigmoidin B, a prenylated flavanone isolated from the stem and bark of Erythrina sigmoidea, has demonstrated significant anti-inflammatory and antioxidant properties.[1] Notably, it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1] This document provides a detailed protocol for the extraction and purification of this compound, along with a summary of quantitative data from representative flavonoid isolation studies and an overview of its putative signaling pathway.

Data Presentation

The yield and purity of this compound can vary depending on the source material and the extraction and purification methods employed. The following table provides representative data for flavonoid isolation from plant sources to offer a general benchmark.

| Parameter | Value | Source |

| Starting Material | Dried, powdered stem bark of Erythrina sigmoidea | [2] |

| Extraction Solvent | Methanol, Ethyl Acetate | General flavonoid extraction protocols |

| Typical Yield Range | 0.01 - 0.5% (of dry plant weight) | Estimated from similar flavonoid isolations |

| Purity (after final purification) | >95% (by HPLC) | Standard purity for isolated natural products |

| Molecular Weight | 356.37 g/mol | --- |

| Molecular Formula | C₂₀H₂₀O₆ | --- |

Experimental Protocols

This section outlines a representative protocol for the extraction and purification of this compound from the stem bark of Erythrina sigmoidea. This protocol is based on established methods for flavonoid isolation from the Erythrina genus.

I. Extraction

-

Plant Material Preparation: Air-dry the stem bark of Erythrina sigmoidea at room temperature and then grind it into a fine powder.

-

Maceration:

-

Soak the powdered bark (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, and then ethyl acetate.

-

The this compound, being a moderately polar flavonoid, is expected to be concentrated in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.

-

II. Purification

-

Silica Gel Column Chromatography (CC):

-

Pre-treat the dried ethyl acetate extract with a small amount of silica gel to create a dry powder.